4-hydroxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide is a complex organic compound notable for its potential applications in various scientific fields, particularly in medicinal chemistry. The compound features a piperidine ring, a pyrrolidinone moiety, and functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 333.388 g/mol.
This compound is classified under organic compounds and is often utilized in pharmaceutical research due to its structural characteristics that may influence biological interactions. The compound can be sourced from chemical suppliers specializing in high-purity organic compounds, such as BenchChem, which offers it with a typical purity of 95%.
The synthesis of 4-hydroxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide typically involves a multi-step organic synthesis process:
The molecular structure of 4-hydroxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide can be represented using its InChI and SMILES notations:
InChI=1S/C17H23N3O4/c1-24-15-4-2-3-13(10-15)20-11-12(9-16(20)22)18-17(23)19-7-5-14(21)6-8-19/h2-4,10,12,14,21H,5-9,11H2,1H3,(H,18,23)
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)O
.
These notations provide insights into the connectivity and arrangement of atoms within the molecule.
The compound can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing derivatives with potential enhanced activities.
The mechanism of action for 4-hydroxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide involves interactions with specific molecular targets such as enzymes and receptors. The hydroxyphenyl and methoxyphenyl groups are likely to engage in hydrogen bonding or π–π stacking interactions with target proteins, influencing their activity. The pyrrolidine ring plays a crucial role by stabilizing these interactions through conformational flexibility.
The physical and chemical properties of 4-hydroxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide include:
Property | Value |
---|---|
Molecular Formula | C17H23N3O4 |
Molecular Weight | 333.388 g/mol |
Purity | Typically 95% |
These properties are essential for understanding how the compound behaves under various conditions and its potential stability in different environments.
4-hydroxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide has several significant applications:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1